

In-Depth Technical Guide: Chemical Properties and Solubility of 5J-4

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Compound of Interest

Compound Name: 5J-4

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This technical guide provides a comprehensive overview of the known chemical properties and solubility of **5J-4**, a potent and selective blocker of Calcium Release-Activated Calcium (CRAC) channels. The information is compiled from publicly available data sheets and general scientific literature.

Chemical Properties

5J-4, also known by its chemical name N-[[[6-Hydroxy-1-naphthalenyl]amino]thioxomethyl]-2-furancarboxamide, is a small molecule inhibitor of store-operated calcium entry (SOCE).^[1] Its fundamental chemical properties are summarized in the table below.

Property	Value	Source
Chemical Name	N-[[[6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide	[1]
Synonyms	CRAC blocker 5J-4, N-(2-furoyl)-N'-(6-hydroxy-1-naphthyl)thiourea	[2]
Molecular Formula	C ₁₆ H ₁₂ N ₂ O ₃ S	[1]
Molecular Weight	312.34 g/mol	[1]
CAS Number	827001-82-1	[1]
Appearance	Solid (assumed)	-
Purity	≥98% (by HPLC)	[1]

Solubility Profile

The solubility of **5J-4** has been reported in common organic solvents.[1] Detailed studies on its aqueous solubility, particularly as a function of pH and temperature, are not readily available in the public domain. The known solubility data is presented below.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
DMSO	31.23	100
Ethanol	3.12	10

Biological Activity and Mechanism of Action

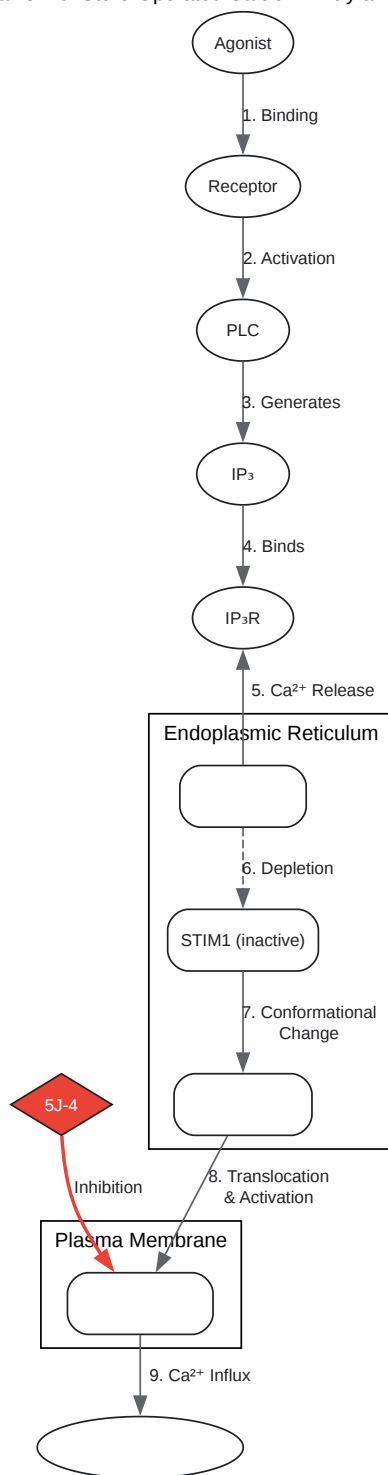
5J-4 functions as a blocker of Calcium Release-Activated Calcium (CRAC) channels, which are crucial for store-operated calcium entry (SOCE) in various cell types.[1] SOCE is a vital signaling process that is initiated by the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by the STIM1 protein in the ER membrane, which then translocates to the plasma membrane to interact with and activate the ORAI1 channel, forming

the CRAC channel pore. The influx of extracellular calcium through the ORAI1 channel is critical for a multitude of cellular functions, including T-cell activation and proliferation.

By inhibiting the CRAC channel, **5J-4** effectively blocks this influx of calcium. This mechanism of action underlies its observed biological effects, such as the amelioration of symptoms in in vivo models of experimental autoimmune encephalomyelitis (EAE) by reducing mononuclear cell infiltration into the central nervous system.^[1]

Signaling Pathway of Store-Operated Calcium Entry (SOCE) and Inhibition by 5J-4

Figure 1: Mechanism of Store-Operated Calcium Entry and Inhibition by 5J-4

[Click to download full resolution via product page](#)Figure 1: Mechanism of Store-Operated Calcium Entry and Inhibition by **5J-4**.

Experimental Protocols

Detailed, validated experimental protocols specifically for **5J-4** are not widely published. However, standard methodologies for characterizing similar compounds can be adapted.

General Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a given solvent system.

Materials:

- **5J-4** solid
- Aqueous buffers (e.g., pH 5.0, 7.4, 9.0)
- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- HPLC system with a suitable column and detector for quantification

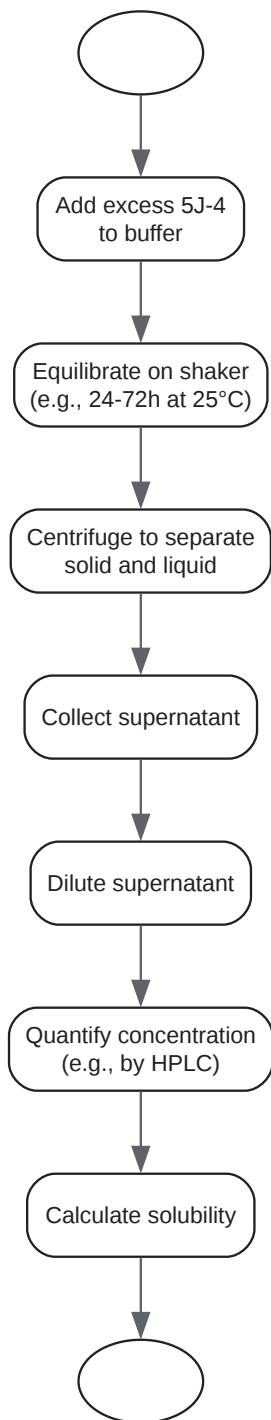
Procedure:

- Add an excess amount of **5J-4** to a vial containing a known volume of the aqueous buffer.
- Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
- Shake the vials for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

- Carefully collect an aliquot of the supernatant.
- Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC).
- Quantify the concentration of **5J-4** in the diluted supernatant using a validated HPLC method.
- Calculate the solubility based on the concentration and dilution factor.

Workflow for Solubility Determination

Figure 2: General Workflow for Shake-Flask Solubility Measurement



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Figure 2: General Workflow for Shake-Flask Solubility Measurement.

General Protocol for Calcium Influx Assay

Calcium influx assays are used to measure the ability of a compound to inhibit SOCE. A common method involves using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

Materials:

- Cells expressing CRAC channels (e.g., Jurkat T-cells, HEK293 cells overexpressing STIM1/ORAI1)
- Fluo-4 AM dye
- Pluronic F-127
- Thapsigargin (to induce ER calcium store depletion)
- **5J-4** at various concentrations
- Assay buffer (e.g., HBSS)
- Fluorescence plate reader

Procedure:

- Culture cells to an appropriate density in a multi-well plate.
- Load the cells with Fluo-4 AM (typically in the presence of Pluronic F-127 to aid dispersion) in assay buffer and incubate.
- Wash the cells to remove excess dye.
- Add assay buffer containing various concentrations of **5J-4** to the wells and incubate.
- Initiate SOCE by adding thapsigargin to deplete ER calcium stores.
- Immediately measure the fluorescence intensity over time using a plate reader. The increase in fluorescence corresponds to the influx of calcium.

- Analyze the data to determine the inhibitory effect of **5J-4** on the calcium influx, typically by calculating IC₅₀ values.

Synthesis

A specific, detailed synthesis protocol for **5J-4** is not publicly available. However, based on its N-acyl thiourea structure, a plausible synthetic route would involve the reaction of an isothiocyanate intermediate with an amine.

Proposed General Synthesis Route:

- Formation of 2-furoyl isothiocyanate: 2-Furoyl chloride would be reacted with a thiocyanate salt (e.g., potassium thiocyanate or ammonium thiocyanate) in an aprotic solvent like acetone or acetonitrile.
- Condensation with 6-amino-1-naphthol: The in situ generated 2-furoyl isothiocyanate would then be reacted with 6-amino-1-naphthol. The amino group of the naphthol would act as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the final N-acyl thiourea product, **5J-4**.

Purification would likely be achieved through recrystallization or column chromatography.

Conclusion

5J-4 is a valuable research tool for studying the role of CRAC channels and store-operated calcium entry in various physiological and pathological processes. While detailed public data on its aqueous solubility and specific experimental protocols are limited, the information provided in this guide, along with established methodologies for similar compounds, offers a solid foundation for researchers and drug development professionals working with this inhibitor. Further in-house characterization of its physicochemical and biological properties is recommended for specific applications.

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